molecular formula C18H22N4O2 B11293875 9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Cat. No.: B11293875
M. Wt: 326.4 g/mol
InChI Key: XFVSYQRFYBFDJW-UHFFFAOYSA-N
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Description

9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE is a complex organic compound that features a piperidine ring fused with a pyrimidoisoquinoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the construction of the pyrimidoisoquinoline core. Key steps include cyclization, hydrogenation, and functional group modifications under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to various biological effects .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

9,9-dimethyl-3-piperidin-1-yl-8,10-dihydro-2H-pyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C18H22N4O2/c1-18(2)8-11-12(13(23)9-18)10-19-15-14(11)16(24)21-17(20-15)22-6-4-3-5-7-22/h10H,3-9H2,1-2H3,(H,19,20,21,24)

InChI Key

XFVSYQRFYBFDJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCCCC4)C

Origin of Product

United States

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